molecular formula C17H10N4O4 B5545839 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

Cat. No. B5545839
M. Wt: 334.28 g/mol
InChI Key: GYVSHJZPYXMMOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives, including compounds structurally related to 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one, often involves multi-component reactions or specific condensation processes. For instance, Kamdar et al. (2011) described the synthesis of novel chromeno[2,3-d]pyrimidine derivatives from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, showcasing the versatility of starting materials in generating a variety of functionalized chromenopyrimidinones (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Molecular Structure Analysis

The molecular structure of chromenopyrimidinones is typically confirmed using a combination of spectroscopic methods, including IR, NMR (both ^1H and ^13C), and mass spectrometry. X-ray crystallography may also be employed to elucidate the precise geometry of the molecules. Alizadeh et al. (2015) provided an example of this approach by detailing the structural confirmation of chromeno[2,3-d]pyrimidine-2,4-dione derivatives through extensive spectroscopic analysis and X-ray crystallography, underlining the importance of these techniques in confirming the identity and purity of synthesized compounds (Alizadeh, Ghanbaripour, & Ng, 2015).

Chemical Reactions and Properties

Chromenopyrimidinones participate in a variety of chemical reactions, leveraging the reactive sites inherent in their chromeno and pyrimidinone moieties. Korotaev et al. (2015) explored the reactivity of 3-nitro-2H-chromenes with aminoenones, leading to the formation of chromeno[3,4-b]pyridines and illustrating the potential for nucleophilic addition and cyclization reactions within this compound class (Korotaev et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : This compound has been used in the synthesis of various heterocyclic compounds, including chromeno[2,3-d]pyrimidine derivatives. These compounds have shown promising antimicrobial activities. For instance, some derivatives exhibited pronounced antitubercular and antimicrobial activities, highlighting their potential in combating infectious diseases (Kamdar et al., 2011).

  • Antibacterial and Antifungal Activity : Various synthesized compounds involving 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one have demonstrated significant antibacterial and antifungal activities. This includes effectiveness against strains like Escherichia coli and Candida rugosa, indicating their potential in addressing multi-drug resistant microbial infections (Banothu et al., 2013).

  • Synthesis of Novel Chromeno[2,3-d]pyrimidin-4-ones : The compound is also involved in the synthesis of novel chromeno[2,3-d]pyrimidin-4-ones, showing significant antimicrobial activity. This again emphasizes its role in creating new therapeutic agents (Kanakaraju et al., 2012).

Analgesic and Anti-inflammatory Applications

  • Analgesic and Anti-inflammatory Activities : Derivatives of this compound have been explored for their potential analgesic and anti-inflammatory activities. Some synthesized compounds exhibited comparable or superior activities to standard drugs, suggesting their applicability in pain and inflammation management (Keri et al., 2010).

Potential in Neurological Disorders

  • Anti-Anoxic Activity : Derivatives of 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one have shown anti-anoxic activities, suggesting their potential in treating conditions related to oxygen deprivation in the brain, which is relevant in various neurological disorders (Kuno et al., 1993).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

4-amino-2-(3-nitrophenyl)chromeno[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O4/c18-15-13-14(11-6-1-2-7-12(11)25-17(13)22)19-16(20-15)9-4-3-5-10(8-9)21(23)24/h1-8H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVSHJZPYXMMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])N)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one

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